![molecular formula C7H11F4NO2 B584699 cis-3-Fluorocyclopentanamine Trifluoroacetate Salt CAS No. 1154870-58-2](/img/structure/B584699.png)
cis-3-Fluorocyclopentanamine Trifluoroacetate Salt
Overview
Description
cis-3-Fluorocyclopentanamine Trifluoroacetate Salt: is a chemical compound with the molecular formula C₇H₁₁F₄NO₂ and a molecular weight of 217.16 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of cis-3-Fluorocyclopentanamine Trifluoroacetate Salt involves several steps. The starting material is typically cyclopentanone, which undergoes fluorination to introduce the fluorine atom at the 3-position. This is followed by amination to introduce the amine group. The final step involves the formation of the trifluoroacetate salt by reacting the amine with trifluoroacetic acid .
Synthetic Route:
Fluorination: Cyclopentanone is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 3-position.
Amination: The fluorinated cyclopentanone is then reacted with ammonia or an amine source to introduce the amine group.
Salt Formation: The resulting amine is reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods:
Chemical Reactions Analysis
cis-3-Fluorocyclopentanamine Trifluoroacetate Salt can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols can be used.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or hydrocarbon derivatives.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
cis-3-Fluorocyclopentanamine Trifluoroacetate Salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-Fluorocyclopentanamine Trifluoroacetate Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
cis-3-Fluorocyclopentanamine Trifluoroacetate Salt can be compared with other similar compounds, such as:
cis-3-Fluorocyclopentanol: Similar structure but with a hydroxyl group instead of an amine.
trans-3-Fluorocyclopentanamine Trifluoroacetate Salt: Similar structure but with a different stereochemistry.
cis-3-Chlorocyclopentanamine Trifluoroacetate Salt: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound can enhance its chemical stability, binding affinity, and selectivity compared to similar compounds with different substituents or stereochemistry.
Biological Activity
Cis-3-Fluorocyclopentanamine trifluoroacetate salt is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 217.16 g/mol
- CAS Number : 1154870-58-2
- Structure : The compound features a cyclopentane ring with a fluorine substituent and is presented as a trifluoroacetate salt, which may influence its solubility and biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects, particularly in the context of cell proliferation, cytotoxicity, and antimicrobial properties.
1. Cell Proliferation and Cytotoxicity
Research indicates that trifluoroacetate (TFA), a common counterion in peptide formulations, can significantly affect cell growth and protein synthesis. For instance, TFA has been shown to stimulate murine glioma cell growth at micromolar concentrations, enhancing leucine incorporation in a dose-dependent manner . However, the specific effects of this compound on different cell lines require further exploration.
Case Studies
Several case studies highlight the importance of counterion effects in biological assays involving compounds similar to cis-3-fluorocyclopentanamine:
- Study on AlkylGuanidino Urea Compounds : This study compared the biological profiles of compounds in different salt forms (trifluoroacetate vs. hydrochloride). It revealed that while both salts exhibited similar antibacterial activities, the free base showed significantly reduced potency . This underscores the necessity of evaluating cis-3-fluorocyclopentanamine in various ionic forms to understand its full biological potential.
Research Findings
A comprehensive review of existing literature reveals several key findings related to the biological activity of compounds like cis-3-fluorocyclopentanamine:
Properties
IUPAC Name |
(1R,3S)-3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.C2HF3O2/c6-4-1-2-5(7)3-4;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)/t4-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENYQHOILZKBJM-UYXJWNHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)F.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)F.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747788 | |
Record name | Trifluoroacetic acid--(1R,3S)-3-fluorocyclopentan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154870-58-2 | |
Record name | Trifluoroacetic acid--(1R,3S)-3-fluorocyclopentan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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